3-Azido-1-(4-isopropylbenzyl)azetidine
Description
3-Azido-1-(4-isopropylbenzyl)azetidine is a nitrogen-rich heterocyclic compound featuring an azetidine core (a four-membered saturated ring with three carbons and one nitrogen atom) substituted at the 1-position with a 4-isopropylbenzyl group and at the 3-position with an azide (-N₃) functional group. This structure combines the strain inherent to small-ring systems (azetidine) with the high-energy azide moiety, making it a candidate for applications in click chemistry, photochemistry, and pharmaceutical intermediates.
Properties
IUPAC Name |
3-azido-1-[(4-propan-2-ylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10(2)12-5-3-11(4-6-12)7-17-8-13(9-17)15-16-14/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLAFSOFAQTRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-isopropylbenzyl)azetidine typically involves the following steps:
Azetidine Synthesis: The azetidine ring can be synthesized through the cyclization of amino alcohols or amino ketones.
Azidation: The azetidine ring is then functionalized with an azido group using azidation reagents such as sodium azide (NaN3) under appropriate reaction conditions.
Benzyl Group Introduction: The isopropylbenzyl group is introduced through a benzyl halide (e.g., benzyl chloride) and a suitable base (e.g., potassium carbonate) in a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(4-isopropylbenzyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitric acid (HNO3) can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used with bases like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation Products: Nitroso- or nitro-derivatives of the azetidine ring.
Reduction Products: Amino derivatives of the azetidine ring.
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-(4-isopropylbenzyl)azetidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 3-Azido-1-(4-isopropylbenzyl)azetidine exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a bioisostere for other functional groups, allowing the compound to modulate biological processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 3-Azido-1-(4-isopropylbenzyl)azetidine with key analogs from recent literature:
Mechanistic and Reactivity Differences
- Photochemical Behavior: Vinyl Azides (e.g., 3-Azido-1-phenylpropenone): UV irradiation induces rapid N₂ release, generating reactive nitrenes that destabilize the crystal lattice, leading to mechanical deformation (e.g., cracking) . this compound: The azetidine ring’s strain may accelerate N₂ release compared to vinyl azides, but the bulky 4-isopropylbenzyl group could sterically hinder nitrene formation, altering decomposition pathways.
- Thermal and Chemical Stability: Azetidin-2-one Derivatives: Exhibit stability up to 200°C due to the lactam ring, with substituents (e.g., chloro, methoxy) modulating reactivity .
Critical Analysis of Contradictions and Limitations
- Photochemical Reactivity : Evidence from vinyl azides (e.g., ) suggests rapid N₂ release under UV, but the azetidine core’s strain could either accelerate or destabilize this process unpredictably.
- Synthetic Accessibility : Azetidine derivatives require multi-step synthesis (e.g., hydrazide intermediates ), whereas vinyl azides are simpler to prepare but less stable.
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing 3-Azido-1-(4-isopropylbenzyl)azetidine, and how can its purity be validated?
- Answer : Synthesis typically involves a multi-step process:
Azetidine core functionalization : Introduce the 4-isopropylbenzyl group via nucleophilic substitution or reductive amination under inert conditions.
Azide introduction : React the azetidine intermediate with sodium azide or an azide-transfer reagent (e.g., DPPA) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Validation :
- HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
- NMR (¹H/¹³C) to verify regioselectivity and absence of byproducts (e.g., residual amines or unreacted azide precursors).
- FT-IR to confirm the azide stretch (~2100 cm⁻¹).
- Safety Note : Azides are shock-sensitive; handle with explosion-proof equipment and minimal quantities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, blast shields, and fire-retardant lab coats.
- Ventilation : Use fume hoods with HEPA filters to avoid inhalation of azide decomposition products.
- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent photodegradation and moisture absorption.
- Waste Disposal : Neutralize residual azides with sodium nitrite in acidic conditions before disposal.
Advanced Research Questions
Q. How does the electronic and steric influence of the 4-isopropylbenzyl group affect the reactivity of the azide moiety in click chemistry applications?
- Answer :
- Electronic Effects : The electron-donating isopropyl group on the benzyl ring increases electron density at the azetidine nitrogen, potentially stabilizing transition states in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Steric Effects : The bulky substituent may hinder access to the azide, reducing reaction rates.
- Methodology :
Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methylbenzyl vs. 4-isopropylbenzyl) using stopped-flow spectroscopy.
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and steric maps.
- Data Interpretation : Contradictions between experimental and computational results may arise from solvent effects or unaccounted van der Waals interactions .
Q. What computational strategies are effective in predicting the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model degradation kinetics in explicit solvent (e.g., water, DMSO).
- Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition onset at >150°C).
- pH-Dependent Stability :
- Experimental : Use LC-MS to monitor azide decomposition products in buffered solutions (pH 2–12).
- Theoretical : Calculate pKa values of the azetidine nitrogen using COSMO-RS solvation models.
- Key Insight : Gas-phase acidity studies of analogous azides suggest that electron-withdrawing groups accelerate decomposition, but steric bulk may counteract this .
Q. How can researchers leverage this compound to design blood-brain barrier (BBB)-permeable compound libraries?
- Answer :
- Rationale : Azetidine scaffolds are associated with improved BBB permeability due to their compact, rigid structure and moderate lipophilicity.
- Methodology :
Library Design : Synthesize derivatives with varied substituents on the benzyl ring (e.g., halogens, methoxy groups) to modulate logP and PSA (polar surface area).
In Silico Screening : Use tools like Schrödinger’s QikProp to predict BBB penetration (rule-of-five compliance: logP < 5, PSA < 90 Ų).
In Vivo Validation : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of brain-to-plasma ratios.
- Case Study : Broad Institute libraries optimized azetidine-based compounds for CNS targets by balancing steric bulk and hydrogen-bonding capacity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between experimental and computational data on the compound’s stability?
- Answer :
- Step 1 : Re-examine assumptions in computational models (e.g., solvent dielectric constant, protonation states).
- Step 2 : Validate experimental conditions (e.g., trace metal contamination in CuAAC reactions may alter degradation rates).
- Step 3 : Cross-reference with substituent effect studies (e.g., gas-phase acidities of azides vs. solution-phase behavior) .
- Collaboration : Consult crystallography experts (e.g., CCDC data for analogous structures) to refine force field parameters .
Methodological Framework
Q. What theoretical frameworks guide the integration of synthetic and analytical data for this compound?
- Answer :
- Systems Chemistry Approach : Map reaction pathways using network analysis to identify critical intermediates and side reactions.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) such as azide purity and solvent residuals, then optimize synthetic parameters via DoE (Design of Experiments).
- Reference : Theoretical approaches emphasize iterative hypothesis testing to align empirical observations with mechanistic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
